molecular formula C7H5BrN2 B3031644 4-Bromophenylcyanamide CAS No. 60592-84-9

4-Bromophenylcyanamide

Cat. No.: B3031644
CAS No.: 60592-84-9
M. Wt: 197.03 g/mol
InChI Key: NVLHAYLAMNTZNY-UHFFFAOYSA-N
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Description

4-Bromophenylcyanamide is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmaceutical Applications :

    • Biphenyl-based compounds, such as those derived from 4-Bromophenyl, have shown significant anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid. This property is pivotal in developing treatments for conditions like hyperpigmentation and melanoma (Kwong et al., 2017).
    • A novel bromophenol derivative, BOS-102, has shown potential in inducing cell cycle arrest and apoptosis in lung cancer cells, demonstrating the application of bromophenyl compounds in cancer treatment (Guo et al., 2018).
  • Radiation Protection in Medical Oncology :

    • Mannich bases with 4-bromophenyl have been studied for their photon and charged particles protection features, suggesting their potential use in radiation protection, especially in medical oncology and nuclear medicine (Yılmaz et al., 2020).
  • Chemical Synthesis and Modification :

    • Conversion of ester moieties to 4-bromophenyl groups via electrophilic reactions highlights the role of 4-bromophenyl in advanced chemical synthesis, potentially useful in developing new chemical entities (Ueda et al., 2015).
  • Environmental Toxicology :

    • Bromophenyl compounds have been evaluated for their ecotoxicological impact, with studies revealing their toxicity to aquatic organisms and mammalian cells, emphasizing the importance of understanding their environmental effects (Cheng et al., 2004).
  • GABAA Receptor Antagonists :

    • Bicycloorthocarboxylates, including compounds with 4-bromophenyl, have been identified as potent GABAA receptor antagonists, indicating their potential use in neuropharmacology and the treatment of neurological disorders (Casida et al., 1985).

Safety and Hazards

4-Bromophenylcyanamide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wash with plenty of water if it comes into contact with skin .

Properties

IUPAC Name

(4-bromophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHAYLAMNTZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485536
Record name 4-bromophenylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60592-84-9
Record name 4-bromophenylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of cyanogen bromide (5.0 g, 47 mmol) and 4-bromo-2-methylaniline (Aldrich Chemical Company) (19.15 g, 103.4 mmol) in diethylether (150 mL) was stirred for 3 days under nitrogen atmosphere. The reaction was filtered, and the filtrate was concentrated in vacuo at room temperature to give 4-bromophenylcyanamide (8.5 g, 92%) as an off white solid. HRMS: calcd for C8H7BrN2, 209.97926; found (EI, M+), 209.9788.
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5 g
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19.15 g
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150 mL
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Synthesis routes and methods III

Procedure details

A mixture of cyanogen bromide (5.0 g, 47 mmol) and 4-bromo-2-ethylaniline (20.6 g, 103 mmol) in diethylether (150 mL) was stirred for 3 days under nitrogen atmosphere. The amine hydrobromide was filtered off, and the filtrate was concentrated in vacuo at room temperature and triturated with hexane to give 4-bromophenylcyanamide (2.3 g, 10%) as an off white solid. HRMS: calcd for C9H9BrN2+H+, 225.00218; found (ESI-FTMS, [M+H]+), 225.00277.
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5 g
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20.6 g
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150 mL
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Synthesis routes and methods IV

Procedure details

A mixture of cyanogen bromide (5.0 g, 47 mmol), and 4-bromoaniline (17.8 g, 103.4 mmol) in diethylether (150 mL) was stirred for 3 days under nitrogen atmosphere. The reaction was filtered, and the filtrate was concentrated in vacuo at room temperature to give 4-bromophenylcyanamide (8.5 g, 92%) as an off white solid.
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5 g
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reactant
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17.8 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromophenylcyanamide
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